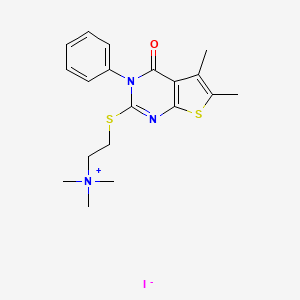
Ethanaminium, 2-((3,4-dihydro-5,6-dimethyl-4-oxo-3-phenylthieno(2,3-d)pyrimidin-2-yl)thio)-N,N,N-trimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, 2-((3,4-dihydro-5,6-dimethyl-4-oxo-3-phenylthieno(2,3-d)pyrimidin-2-yl)thio)-N,N,N-trimethyl-, iodide is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-((3,4-dihydro-5,6-dimethyl-4-oxo-3-phenylthieno(2,3-d)pyrimidin-2-yl)thio)-N,N,N-trimethyl-, iodide typically involves multiple steps. The process begins with the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the phenyl group and the dimethyl groups. The final step involves the addition of the ethanaminium group and the iodide ion.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of the industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2-((3,4-dihydro-5,6-dimethyl-4-oxo-3-phenylthieno(2,3-d)pyrimidin-2-yl)thio)-N,N,N-trimethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ethanaminium, 2-((3,4-dihydro-5,6-dimethyl-4-oxo-3-phenylthieno(2,3-d)pyrimidin-2-yl)thio)-N,N,N-trimethyl-, iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research may explore its potential as a therapeutic agent, including its mechanism of action and efficacy in treating various conditions.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethanaminium, 2-((3,4-dihydro-5,6-dimethyl-4-oxo-3-phenylthieno(2,3-d)pyrimidin-2-yl)thio)-N,N,N-trimethyl-, iodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives with different substituents. These compounds may have similar structures but differ in their functional groups and overall properties.
Uniqueness
Ethanaminium, 2-((3,4-dihydro-5,6-dimethyl-4-oxo-3-phenylthieno(2,3-d)pyrimidin-2-yl)thio)-N,N,N-trimethyl-, iodide is unique due to its specific combination of functional groups and its iodide ion. This uniqueness may confer specific properties and applications that are not shared by other similar compounds.
Properties
CAS No. |
130921-59-4 |
|---|---|
Molecular Formula |
C19H24IN3OS2 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C19H24N3OS2.HI/c1-13-14(2)25-17-16(13)18(23)21(15-9-7-6-8-10-15)19(20-17)24-12-11-22(3,4)5;/h6-10H,11-12H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
LVAOUYCAGXAGQA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC[N+](C)(C)C)C3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















